1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
It is known that the inhibition of gaba uptake can influence several downstream effects, such as reducing neuronal excitability and potentially exerting anxiolytic and anticonvulsant effects .
Result of Action
The inhibition of GABA uptake by this compound can lead to a decrease in neuronal excitability. This may result in potential anxiolytic and anticonvulsant effects . .
Preparation Methods
The synthesis of 1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of piperidine derivatives with tetrahydrothiophene dioxide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical research to study enzyme interactions and protein functions.
Industry: The compound is used in the production of various chemical products and materials
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and have various applications in chemistry and medicine.
Tetrahydrothiophene derivatives: These compounds contain a tetrahydrothiophene ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in research and industry .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXLLFPKRKVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052541-78-2 |
Source
|
Record name | 1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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